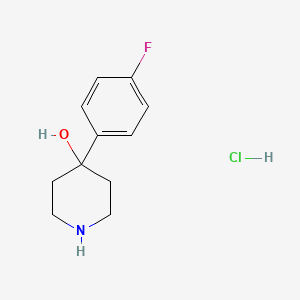

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Description

The exact mass of the compound 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAMSNBDXDQRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374643 | |

| Record name | 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-30-4 | |

| Record name | 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3929-30-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available scientific literature. The pharmacological data for 4-(4-fluorophenyl)piperidin-4-ol hydrochloride is limited. Inferences are drawn from the closely related analog, 4-(4-chlorophenyl)piperidin-4-ol, and general principles of medicinal chemistry. All information presented herein is for research and informational purposes only.

Abstract

4-(4-fluorophenyl)piperidin-4-ol hydrochloride is a halogenated derivative of 4-arylpiperidin-4-ol, a scaffold of significant interest in medicinal chemistry. While direct pharmacological data for this specific compound is scarce in peer-reviewed literature, its structural analog, 4-(4-chlorophenyl)piperidin-4-ol, has been identified as a metabolite of the antipsychotic drug haloperidol and is known to be a key intermediate in the synthesis of pharmaceuticals such as loperamide. The chloro-analog has been reported to possess weak inhibitory activity at the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1A/2B subtype. This technical guide aims to consolidate the available information on related compounds, explore the potential mechanism of action of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride by leveraging structure-activity relationship (SAR) data for arylpiperidine derivatives, and discuss the bioisosteric effects of fluorine substitution. This document will also present hypothesized signaling pathways and experimental workflows to guide future research in characterizing this compound.

Introduction

The 4-arylpiperidin-4-ol moiety is a privileged scaffold in drug discovery, forming the core of numerous centrally acting agents. The substitution pattern on the aryl ring plays a critical role in modulating the pharmacological activity of these compounds. 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, with a fluorine atom at the para-position of the phenyl ring, represents a rationally designed analog with the potential for unique pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2][3]

This whitepaper will delve into the hypothetical mechanism of action of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, drawing parallels with its better-studied chloro-analog and considering the established principles of fluorine in drug design.

The Chloro-Analog as a Pharmacological Surrogate

Due to the limited direct data on the fluoro-compound, 4-(4-chlorophenyl)piperidin-4-ol serves as the primary reference point for hypothesizing its mechanism of action.

Known Biological Activity

Quantitative Data (Hypothetical for Fluoro-analog based on Chloro-analog)

The following table summarizes the limited and often non-peer-reviewed information available for the chloro-analog, which may serve as a starting point for investigating the fluoro-derivative.

| Compound | Target | Assay Type | Reported Activity | Source |

| 4-(4-chlorophenyl)piperidin-4-ol | NMDA Receptor (NR1A/2B subtype) | Not Specified | Weak Inhibitory Activity | Commercial/Technical Guides |

| 4-(4-fluorophenyl)piperidin-4-ol hydrochloride | NMDA Receptor (Hypothesized) | - | To be determined | - |

The Influence of Fluorine Substitution: A Bioisosteric Perspective

The replacement of a chlorine atom with a fluorine atom can significantly alter the pharmacological profile of a molecule. This is due to the distinct physicochemical properties of fluorine.

Physicochemical and Pharmacokinetic Considerations

| Property | Chlorine | Fluorine | Impact on Pharmacological Profile |

| van der Waals Radius (Å) | 1.75 | 1.47 | Fluorine is smaller, leading to less steric hindrance and potentially a better fit in some receptor binding pockets.[1] |

| Electronegativity (Pauling Scale) | 3.16 | 3.98 | The highly electronegative fluorine can form stronger electrostatic interactions and alter the pKa of nearby functional groups.[1] |

| C-Halogen Bond Strength (kcal/mol) | C-Cl: ~81 | C-F: ~108 | The strong C-F bond often leads to increased metabolic stability against oxidative degradation by cytochrome P450 enzymes.[3] |

| Lipophilicity (LogP of Halobenzene) | LogP(Chlorobenzene) = 2.84 | LogP(Fluorobenzene) = 2.27 | Aromatic fluorine substitution generally increases lipophilicity less than chlorine, which can affect membrane permeability and solubility.[1] |

| Solubility | Lower | Higher | Fluorinated compounds are often more soluble than their chlorinated counterparts. |

A comparative study on chlorinated and fluorinated compound pairs has shown that chlorinated compounds were slightly more active on average, but fluorinated compounds tended to be less toxic and more soluble.

Potential Impact on NMDA Receptor Affinity

Structure-activity relationship studies on various NMDA receptor antagonists have shown that halogen substitutions on aromatic rings can significantly influence potency and subtype selectivity.[8][9] The increased electronegativity of fluorine could lead to more favorable interactions with specific residues within the NMDA receptor binding pocket. Conversely, the difference in size and electronic distribution compared to chlorine might also lead to a decrease in affinity. Without experimental data, the precise impact remains speculative.

Hypothesized Mechanism of Action

Based on the information available for its chloro-analog, the primary hypothesized mechanism of action for 4-(4-fluorophenyl)piperidin-4-ol hydrochloride is the antagonism of the N-methyl-D-aspartate (NMDA) receptor .

NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[10] Their over-activation is implicated in various neurological and psychiatric disorders. Antagonists of the NMDA receptor can modulate excessive glutamatergic neurotransmission.

The hypothesized interaction of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride with the NMDA receptor is depicted in the following signaling pathway diagram.

Caption: Hypothesized NMDA receptor antagonism by 4-(4-fluorophenyl)piperidin-4-ol HCl.

Proposed Experimental Protocols

To elucidate the precise mechanism of action of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

A logical workflow for the in vitro characterization of the compound is outlined below.

Caption: Proposed experimental workflow for in vitro characterization.

5.1.1. Radioligand Binding Assay for NMDA Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride for various NMDA receptor subtypes.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells transiently or stably expressing human NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).

-

Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Use a subtype-selective radioligand, for example, [³H]MK-801 for the channel site or [³H]CGP 39653 for the glutamate binding site.

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

5.1.2. Electrophysiology Assay for Functional Activity

-

Objective: To determine the functional effect (antagonism, agonism, or allosteric modulation) of the compound on NMDA receptor activity.

-

Methodology:

-

Cell Culture: Use oocytes or mammalian cells expressing specific NMDA receptor subtypes.

-

Recording: Perform two-electrode voltage-clamp (oocytes) or whole-cell patch-clamp (mammalian cells) recordings.

-

Application: Apply a saturating concentration of glutamate and glycine to elicit a maximal NMDA receptor-mediated current.

-

Test Compound Application: Co-apply or pre-apply varying concentrations of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride with the agonists.

-

Data Analysis: Measure the inhibition of the NMDA-mediated current by the test compound and determine the IC₅₀ value.

-

Conclusion and Future Directions

The available evidence, primarily extrapolated from its chloro-analog, suggests that 4-(4-fluorophenyl)piperidin-4-ol hydrochloride may act as an antagonist at NMDA receptors. The fluorine substitution is likely to modulate its potency, selectivity, and pharmacokinetic profile. However, a significant lack of direct experimental data necessitates a thorough in vitro and in vivo characterization to confirm this hypothesis and to fully elucidate its mechanism of action. Future research should focus on comprehensive receptor screening, functional assays at various NMDA receptor subtypes, and preclinical studies to evaluate its potential therapeutic utility. The logical relationship for future investigation is outlined below.

Caption: Logical progression for the future investigation of the compound.

References

- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Piperidinol Compounds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning field of fluorinated piperidinol compounds, a class of molecules demonstrating significant promise across a spectrum of therapeutic areas. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, can profoundly influence the biological activity of the parent piperidinol core.[1][2][3] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on providing actionable data and protocols for researchers in drug discovery and development.

The Impact of Fluorination on Piperidinol Scaffolds

The introduction of fluorine atoms into the piperidinol framework can lead to several advantageous modifications of a molecule's properties:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes it less susceptible to metabolic cleavage by enzymes such as cytochrome P450, often leading to an extended in vivo half-life of the drug candidate.[1][4]

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[2][3]

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within the piperidinol ring, influencing non-covalent interactions with the target protein and potentially leading to increased binding affinity and selectivity.[2][5]

-

Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more biologically active conformation.

Synthesis of Fluorinated Piperidinol Compounds

The synthesis of fluorinated piperidinols can be achieved through various strategies, often involving the introduction of fluorine at an early stage to a precursor molecule. A common approach involves the dearomatization and subsequent hydrogenation of fluorinated pyridines.[1][6]

General Synthetic Workflow

Detailed Synthetic Protocol: Example Synthesis of a Fluorinated Piperidinol Derivative

While specific protocols vary depending on the desired substitution pattern, a representative synthesis is detailed below, adapted from methodologies described in the literature.[7]

Materials:

-

Substituted fluoropyridine

-

Borane dimethyl sulfide complex

-

Hydrogen peroxide (30%)

-

Sodium hydroxide

-

Palladium on carbon (10%)

-

Methanol

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dearomatization/Hydroboration: To a solution of the fluoropyridine in anhydrous THF at 0 °C is added borane dimethyl sulfide complex dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and a solution of 3M NaOH and 30% H2O2 is added slowly. The mixture is then heated to 50 °C for 1 hour.

-

Extraction: After cooling to room temperature, the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrogenation: The crude product is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (50 psi) for 24 hours.

-

Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude product is purified by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the desired fluorinated piperidinol.

Biological Activities and Quantitative Data

Fluorinated piperidinol compounds have demonstrated a wide range of biological activities. The following tables summarize key quantitative data from various studies.

α-Glucosidase and Cholinesterase Inhibitory Activity

A series of fluorine-substituted piperidine derivatives have shown potent inhibitory activity against α-glucosidase and cholinesterases, suggesting their potential as therapeutics for diabetes and Alzheimer's disease.

| Compound ID | Target Enzyme | IC50 (µM)[8] |

| Compound 1 | α-Glucosidase | Data not available in abstract |

| Compound 2 | α-Glucosidase | Data not available in abstract |

| Compound 4 | α-Glucosidase | Data not available in abstract |

| Compound 5 | α-Glucosidase | Data not available in abstract |

| Compound 6 | α-Glucosidase | Data not available in abstract |

| Compound 2 | Acetylcholinesterase | Data not available in abstract |

| Acarbose (Standard) | α-Glucosidase | Reference standard |

Note: Specific IC50 values were not available in the abstracts. The full text would be required for complete data.

Anti-Tuberculosis Activity

Certain fluorinated piperidinol analogs have been identified as having promising activity against Mycobacterium tuberculosis.[7]

| Compound ID | MIC (µg/mL) against M. tuberculosis H37Rv[7] |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | Data not available in abstract |

| 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | Data not available in abstract |

Note: Specific MIC values were not available in the abstracts. The full text would be required for complete data.

Mechanisms of Action and Signaling Pathways

The biological effects of fluorinated piperidinols are exerted through various mechanisms, most notably enzyme inhibition.

Enzyme Inhibition

Kinetic studies have revealed that these compounds can act through different modes of inhibition.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reproducible evaluation of fluorinated piperidinol compounds.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compounds dissolved in DMSO

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound/control solution, and 25 µL of the α-glucosidase solution.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 25 µL of pNPG solution to each well.

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds dissolved in DMSO

-

Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and donepezil in Tris-HCl buffer.

-

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound/control solution, and 20 µL of the AChE solution.

-

Incubate the plate at 25 °C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition and subsequently the IC50 value.

Conclusion

Fluorinated piperidinol compounds represent a highly promising class of molecules for drug discovery. The strategic incorporation of fluorine can significantly enhance their pharmacological properties, leading to potent and selective inhibitors of various enzymes and receptors. The synthetic methodologies are becoming increasingly refined, allowing for the generation of diverse libraries of these compounds for biological screening. The experimental protocols detailed in this guide provide a robust framework for the evaluation of their biological activity and mechanism of action. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. New synthesis method for producing fluorinated piperidines [chemeurope.com]

- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The CNS Activity of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride: A Technical Guide Based on Analogous Compounds

Introduction

The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous CNS-active drugs. The introduction of a fluorine atom to the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1] This guide explores the potential CNS activities of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride by examining the pharmacology of its close structural relatives.

Physicochemical Properties and Synthesis

Publicly available databases provide limited physicochemical data for 4-(4-fluorophenyl)piperidin-4-ol hydrochloride. For its non-hydroxylated counterpart, 4-(4-fluorophenyl)piperidine, the molecular weight is 179.23 g/mol .[2] The synthesis of fluorinated piperidines can be achieved through various methods, including the hydrogenation of corresponding fluoropyridines.[1] The synthesis of the chloro-analogue, 4-(4-chlorophenyl)piperidin-4-ol, is well-documented and often involves the reaction of 1-benzyl-4-piperidone with a Grignard reagent followed by debenzylation.

Potential CNS Activities and Mechanisms of Action

Based on the activities of analogous compounds, 4-(4-fluorophenyl)piperidin-4-ol hydrochloride could potentially exhibit a range of CNS effects. The chloro-analogue is a known metabolite of the antipsychotic drug haloperidol and an intermediate in the synthesis of the peripherally acting opioid receptor agonist, loperamide. Derivatives of 4-phenylpiperidin-2-one have been investigated for anticonvulsant activities.[3]

The primary mechanism of action for many 4-phenylpiperidine derivatives involves interaction with various CNS receptors. A logical starting point for investigating the target profile of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride would be to screen its binding affinity and functional activity at dopamine, serotonin, and opioid receptors, given the pharmacology of structurally related compounds.

Quantitative Data from Analogous Compounds

To provide a framework for the type of data required for a comprehensive understanding of CNS activity, the following table summarizes hypothetical data based on typical values for related compounds.

| Parameter | Analogous Compound Example | Value | CNS Receptor Target | Reference |

| Binding Affinity (Ki) | Haloperidol (related structure) | 1.5 nM | Dopamine D2 | N/A |

| Loperamide (related structure) | 3.0 nM | μ-Opioid | N/A | |

| Functional Activity (EC50) | Novel Piperidine Derivative | 50 nM | Serotonin 5-HT2A | N/A |

| In Vivo Efficacy (ED50) | 4-Phenylpiperidin-2-one Derivative | 23.7 mg/kg | Anticonvulsant (MES test) | [3] |

Note: This table is for illustrative purposes and does not represent actual data for 4-(4-fluorophenyl)piperidin-4-ol hydrochloride.

Experimental Protocols

Detailed experimental protocols for assessing the CNS activity of a novel compound are crucial. Below are examples of methodologies that would be appropriate for investigating 4-(4-fluorophenyl)piperidin-4-ol hydrochloride.

Receptor Binding Assays

Objective: To determine the binding affinity of the compound for a panel of CNS receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2, serotonin 5-HT2A, μ-opioid) are prepared from cultured cells or animal brain tissue.

-

Radioligand Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes and varying concentrations of the test compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Objective: To assess the effects of the compound on animal behavior, which can be indicative of specific CNS activities.

Methodology (Example: Maximal Electroshock (MES) Test for Anticonvulsant Activity):

-

Animal Model: Male Swiss mice are commonly used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

-

Induction of Seizures: At a predetermined time after compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.[3]

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms and experimental processes can aid in understanding the compound's profile.

Caption: A potential signaling pathway for a CNS-active 4-phenylpiperidine derivative.

Caption: A generalized workflow for the preclinical evaluation of a novel CNS compound.

Conclusion

While specific data on the CNS activity of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride is currently lacking in publicly accessible literature, the pharmacological profiles of its structural analogues suggest a potential for a range of CNS effects. The introduction of the fluorine atom is a key structural modification that warrants further investigation into its impact on receptor affinity and overall pharmacological profile.[4] The experimental frameworks and hypothetical data presented in this guide offer a roadmap for researchers and drug development professionals to systematically evaluate the CNS potential of this and other novel fluorinated piperidine compounds. Further research, including synthesis, in vitro screening, and in vivo behavioral studies, is necessary to elucidate the specific CNS activities of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride.

References

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-fluorophenyl)piperidin-4-ol HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride (HCl). This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its properties essential for researchers and developers in the field. This document outlines its fundamental characteristics, provides detailed experimental protocols for their determination, and includes a plausible synthetic route.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known and predicted properties of 4-(4-fluorophenyl)piperidin-4-ol HCl is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClFNO | [1] |

| Molecular Weight | 231.69 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 177-178 °C | [2] |

| Aqueous Solubility | Soluble in water (qualitative) | [1] |

| Predicted pKa | 8.5 ± 0.5 (for the piperidinium ion) | Cheminformatics Prediction |

| Predicted logP | 1.8 ± 0.4 | Cheminformatics Prediction |

| Predicted Aqueous Solubility (logS) | -2.5 ± 0.6 | Cheminformatics Prediction |

Note: Predicted values are generated using cheminformatics software and should be considered estimates. Experimental verification is recommended.

Synthesis

A plausible synthetic route for 4-(4-fluorophenyl)piperidin-4-ol HCl can be adapted from the synthesis of its chloro-analog. The key step involves a Grignard reaction between a protected 4-piperidone and a fluorophenyl Grignard reagent, followed by deprotection and salt formation.

Caption: Plausible synthetic workflow for 4-(4-fluorophenyl)piperidin-4-ol HCl.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of 4-(4-fluorophenyl)piperidin-4-ol HCl.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Caption: Experimental workflow for melting point determination.

Methodology:

-

A small amount of the crystalline 4-(4-fluorophenyl)piperidin-4-ol HCl is finely ground.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range between T1 and T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Caption: Experimental workflow for aqueous solubility determination.

Methodology:

-

An excess amount of 4-(4-fluorophenyl)piperidin-4-ol HCl is added to a known volume of purified water in a sealed container.

-

The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

The suspension is then filtered through a syringe filter (e.g., 0.45 µm) to remove undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 4-(4-fluorophenyl)piperidin-4-ol HCl, the pKa of the protonated piperidine nitrogen is of primary interest.

Caption: Experimental workflow for pKa determination.

Methodology:

-

A known concentration of 4-(4-fluorophenyl)piperidin-4-ol HCl is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH meter as the base is added in small increments.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

Caption: Experimental workflow for logP determination.

Methodology:

-

A solution of 4-(4-fluorophenyl)piperidin-4-ol is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. For an ionizable compound like this, the measurement should be performed at a pH where the compound is in its neutral form to determine the intrinsic logP, or at a specific pH (e.g., 7.4) to determine the distribution coefficient (logD).

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-fluorophenyl)piperidin-4-ol hydrochloride is a piperidine derivative of interest in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a key feature in many centrally active drugs. As a hydrochloride salt, the compound's aqueous solubility is enhanced, a critical factor for consideration in early-stage drug development, including formulation and bioavailability studies.

This guide summarizes the known physicochemical properties, provides detailed and standardized experimental protocols for solubility determination, and presents potential biological pathways and synthesis workflows relevant to this class of compounds.

Table 1: Physicochemical Properties of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

| Property | Value | Source |

| CAS Number | 3929-30-4 | [1] |

| Molecular Formula | C₁₁H₁₅ClFNO | [1] |

| Molecular Weight | 231.70 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 177-178 °C | [2] |

| General Solubility | Soluble in water and various organic solvents | [1] |

Illustrative Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. As a hydrochloride salt, 4-(4-fluorophenyl)piperidin-4-ol is expected to have higher aqueous solubility at lower pH values where the piperidine nitrogen is protonated.

Table 2: Illustrative Aqueous Solubility Profile (Equilibrium Solubility)

| Solvent System | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | > 10 |

| Acetate Buffer | 4.5 | 25 | 5 - 10 |

| Phosphate Buffer | 6.8 | 25 | 1 - 5 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | < 1 |

| 0.1 N NaOH | 13.0 | 25 | < 0.1 |

Table 3: Illustrative Solubility in Organic Solvents (Equilibrium Solubility)

| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Methanol | 25 | > 20 |

| Ethanol | 25 | 10 - 20 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

| Acetonitrile | 25 | 1 - 5 |

| Dichloromethane | 25 | < 1 |

| Hexane | 25 | < 0.01 |

Experimental Protocols for Solubility Determination

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent system. It is considered the gold standard for solubility measurement.

Protocol:

-

Preparation: Add an excess amount of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride to a series of glass vials, each containing a specific solvent (e.g., 0.1 N HCl, phosphate buffer pH 7.4, Methanol).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all solid particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations is used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL.

References

An In-Depth Technical Guide to the In Vitro Metabolism of 4-(4-fluorophenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted in vitro metabolism of 4-(4-fluorophenyl)piperidin-4-ol and the experimental protocols to assess it. As of the writing of this guide, specific experimental data on the metabolism of this compound is not publicly available. Therefore, the metabolic pathways described are predictive, based on the known metabolism of structurally related compounds. The experimental protocols are established, standard methodologies used in the field of drug metabolism and pharmacokinetics.

Introduction

4-(4-fluorophenyl)piperidin-4-ol is a chemical scaffold that appears in various pharmacologically active agents. Understanding its metabolic fate is crucial for the development of safe and effective drugs. In vitro metabolism studies are fundamental in early drug discovery to predict in vivo pharmacokinetics, identify potential drug-drug interactions, and elucidate metabolic pathways. This guide outlines the probable metabolic transformations of 4-(4-fluorophenyl)piperidin-4-ol and provides detailed protocols for its in vitro evaluation using common model systems such as liver microsomes and hepatocytes.

Predicted Metabolic Pathways

The structure of 4-(4-fluorophenyl)piperidin-4-ol possesses several potential sites for metabolic transformation by Phase I and Phase II drug-metabolizing enzymes. The primary routes of metabolism are predicted to involve oxidation of the piperidine ring and conjugation of the hydroxyl group.

Phase I Metabolism (Oxidation):

-

Dehydrogenation of the alcohol: The secondary alcohol at the 4-position of the piperidine ring is a likely site for oxidation to the corresponding ketone, 4-(4-fluorophenyl)piperidin-4-one, a reaction that can be catalyzed by alcohol dehydrogenases or cytochrome P450 (CYP) enzymes.

-

Hydroxylation of the piperidine ring: The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen (alpha-carbon) or at the beta-position, are susceptible to hydroxylation by CYP enzymes.[1][2]

-

Aromatic hydroxylation: The 4-fluorophenyl ring may undergo hydroxylation, although the fluorine substituent can influence the position and likelihood of this reaction.

-

N-Oxidation: The secondary amine of the piperidine ring can be oxidized to form an N-oxide metabolite.[3]

Phase II Metabolism (Conjugation):

-

Glucuronidation: The hydroxyl group is a primary site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[4][5][6] This is often a major clearance pathway for compounds containing alcohol moieties.

-

Sulfation: While less common for tertiary alcohols, sulfation by sulfotransferases (SULTs) is another potential conjugation pathway.

The following diagram illustrates the predicted metabolic pathways for 4-(4-fluorophenyl)piperidin-4-ol.

Experimental Protocols

To investigate the in vitro metabolism of 4-(4-fluorophenyl)piperidin-4-ol, a series of standard assays should be performed. The following sections detail the methodologies for these key experiments.

Microsomal Stability Assay

This assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, and some UGTs present in liver microsomes.[7][8][9][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 4-(4-fluorophenyl)piperidin-4-ol in liver microsomes.

Materials:

-

Pooled human liver microsomes (and/or from other species like rat, mouse, dog)

-

4-(4-fluorophenyl)piperidin-4-ol stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (for assessing glucuronidation)

-

Ice-cold acetonitrile or methanol (for reaction termination)

-

Control compounds (e.g., a high-clearance compound like testosterone and a low-clearance compound like warfarin)

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., to a final concentration of 1 µM).

-

Incubation:

-

Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system (and UDPGA if assessing conjugation). A parallel incubation without the cofactors serves as a negative control.

-

Add the test compound to the reaction mixture.

-

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile to stop the reaction and precipitate the protein.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[11][12][13][14]

Objective: To determine the in vitro intrinsic clearance of 4-(4-fluorophenyl)piperidin-4-ol in a system containing a full complement of metabolic enzymes.

Materials:

-

Cryopreserved or fresh plateable hepatocytes (human and/or other species)

-

Hepatocyte plating and incubation media

-

Collagen-coated plates

-

4-(4-fluorophenyl)piperidin-4-ol stock solution

-

Control compounds

-

LC-MS/MS system

Procedure:

-

Cell Plating: Thaw and plate hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).

-

Incubation:

-

Remove the plating medium and wash the cells.

-

Add pre-warmed incubation medium containing the test compound (e.g., 1 µM) to the cells.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the medium and/or lyse the cells. Terminate the reaction with a cold organic solvent.

-

Sample Processing and Analysis: Process the samples as described for the microsomal stability assay and analyze by LC-MS/MS.

-

Data Analysis: Calculate the half-life and intrinsic clearance as described previously, normalizing for the number of hepatocytes per well.

CYP Reaction Phenotyping

This experiment identifies which specific CYP isoforms are responsible for the metabolism of the compound.[15][16][17][18][19]

Objective: To identify the major CYP enzymes involved in the oxidative metabolism of 4-(4-fluorophenyl)piperidin-4-ol.

Method 1: Recombinant Human CYPs (rhCYPs)

-

Incubate the test compound individually with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).

-

The procedure is similar to the microsomal stability assay, but using specific rhCYP preparations instead of liver microsomes.

-

The rate of disappearance of the parent compound in the presence of each isoform indicates its relative contribution to the metabolism.

Method 2: Chemical Inhibition in Human Liver Microsomes (HLM)

-

Perform incubations in HLM as in the stability assay, but in the presence and absence of known selective inhibitors for each major CYP isoform.

-

A significant decrease in the rate of metabolism in the presence of a specific inhibitor suggests that the corresponding CYP enzyme plays a major role in the compound's metabolism.

The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables to allow for easy comparison and interpretation. Below are example tables for presenting the results.

Table 1: Metabolic Stability of 4-(4-fluorophenyl)piperidin-4-ol in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | [Example Value] | [Example Value] |

| Rat | [Example Value] | [Example Value] |

| Mouse | [Example Value] | [Example Value] |

| Dog | [Example Value] | [Example Value] |

| Testosterone | [Example Value] | [Example Value] |

| Warfarin | [Example Value] | [Example Value] |

Table 2: Metabolic Stability of 4-(4-fluorophenyl)piperidin-4-ol in Hepatocytes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

| Human | [Example Value] | [Example Value] |

| Rat | [Example Value] | [Example Value] |

| 7-Hydroxycoumarin | [Example Value] | [Example Value] |

| Propranolol | [Example Value] | [Example Value] |

Table 3: CYP Reaction Phenotyping for 4-(4-fluorophenyl)piperidin-4-ol Metabolism

| Recombinant CYP Isoform | % Parent Remaining at 60 min |

| CYP1A2 | [Example Value] |

| CYP2B6 | [Example Value] |

| CYP2C8 | [Example Value] |

| CYP2C9 | [Example Value] |

| CYP2C19 | [Example Value] |

| CYP2D6 | [Example Value] |

| CYP3A4 | [Example Value] |

| Control (no CYP) | [Example Value] |

Conclusion

The in vitro metabolism of 4-(4-fluorophenyl)piperidin-4-ol is likely to proceed through oxidation of the piperidine ring and glucuronidation of the hydroxyl group. The experimental protocols detailed in this guide provide a robust framework for definitively characterizing its metabolic stability, identifying the metabolites formed, and determining the enzymes responsible for its clearance. These studies are essential for advancing our understanding of the pharmacokinetic properties of any drug candidate containing this chemical moiety.

References

- 1. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 3. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 8. mttlab.eu [mttlab.eu]

- 9. Metabolic Stability Assays [merckmillipore.com]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. bdj.co.jp [bdj.co.jp]

- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - RU [thermofisher.com]

- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 15. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

pharmacological profiling of 4-fluorophenyl-substituted piperidines

An In-depth Technical Guide to the Pharmacological Profiling of 4-Fluorophenyl-Substituted Piperidines

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its derivatives are prominent in over twenty classes of drugs.[1][3] The introduction of a 4-fluorophenyl substituent onto the piperidine core creates a versatile chemical motif that has been extensively explored in drug discovery. This substitution can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability.[4]

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured data presentation, and visualizations of key biological pathways and experimental workflows. These compounds have been investigated for a wide range of therapeutic applications, including their potential as analgesics, antipsychotics, and treatments for neurodegenerative disorders and substance abuse.[3][5][6][7]

Pharmacological Targets and Binding Affinities

4-Fluorophenyl-substituted piperidines interact with a diverse array of molecular targets, primarily within the central nervous system. Key targets include monoamine transporters, G-protein coupled receptors (GPCRs), and ion channels. The binding affinities of these compounds are typically determined through competitive radioligand binding assays.

Data Presentation

The following tables summarize the quantitative binding affinity data (Kᵢ) and functional activity (IC₅₀) for representative 4-fluorophenyl-substituted piperidine derivatives across various biological targets.

Table 1: Binding Affinities for Monoamine Transporters

| Compound Class/Example | Dopamine Transporter (DAT) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) | Norepinephrine Transporter (NET) Kᵢ (nM) | Reference |

|---|---|---|---|---|

| GBR 12909 Analogue | 0.7 | 226.1 | - | [6] |

| bis(4'-fluorophenyl)amine Analogue 19 | 8.5 | 799 | 535.5 | [6] |

| 4-[Bis(4-fluorophenyl)methoxy]piperidine | 17.0 ± 1.0 (IC₅₀) | - | - |[8] |

Table 2: Binding Affinities for Sigma (σ) Receptors

| Compound Example | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Radioligand | Reference |

|---|---|---|---|---|

| 4-Fluorophenyl-derivative 5 | Weak Affinity | - | --INVALID-LINK---pentazocine | [9] |

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | 4.3 | 143.3 | - |[10] |

Table 3: Binding and Functional Data for 5-HT₂ₐ Receptors

| Compound Example | Receptor Binding (pKᵢ) | Functional Inverse Agonism (pIC₅₀) | Assay Type | Reference |

|---|---|---|---|---|

| ACP-103 (Membranes) | 9.3 | 8.7 | Radioligand Binding, R-SAT | [5][11] |

| ACP-103 (Whole Cells) | 9.70 | - | Radioligand Binding |[5][11] |

Table 4: Activity at Other CNS Receptors

| Compound Class/Example | Target Receptor | Activity | Kᵢ / IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 4'-F-PCP (Arylcyclohexylamine) | NMDA Receptor | High Affinity Antagonist | - | [12][13] |

| Tetrahydroquinoline Analogue | µ-Opioid Receptor (MOR) | Agonist | Low Nanomolar | [14] |

| Tetrahydroquinoline Analogue | δ-Opioid Receptor (DOR) | Antagonist | Low Nanomolar | [14] |

| 1-alkyl-piperidine-4-carboxamide | T-type Ca²⁺ Channels | Inhibitor | - |[15] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate pharmacological profiling of novel compounds. The following sections describe standard methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[16]

-

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀), and to calculate the inhibition constant (Kᵢ).

-

Materials:

-

Receptor Source: Homogenized tissue membranes (e.g., rat brain) or membranes from cells expressing the target receptor.[17][18]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-(+)-pentazocine for σ₁ receptors).[17][18]

-

Test Compound: 4-fluorophenyl-substituted piperidine derivative at various concentrations.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend and wash the pellet, then finally resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[19]

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding (NSB), add a high concentration of an unlabeled reference ligand.[19]

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[18][19]

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[17][19]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17][19]

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]

-

2. GPCR Functional Assay (e.g., Calcium Flux for Gq-coupled receptors)

Functional assays measure the cellular response following receptor activation or inhibition, providing information on compound efficacy (agonist, antagonist, or inverse agonist).[20][21]

-

Objective: To measure the ability of a test compound to stimulate or inhibit a GPCR-mediated signaling pathway.

-

Materials:

-

Cell Line: A cell line recombinantly expressing the target GPCR (e.g., NIH 3T3 cells expressing the 5-HT₂ₐ receptor).[5]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Test Compound and reference agonist/antagonist.

-

-

Procedure:

-

Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye for a specified time (e.g., 60 minutes at 37°C).

-

Compound Addition: Add the test compound (for agonist mode) or pre-incubate with the test compound before adding a reference agonist (for antagonist mode).

-

Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped for kinetic reading. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Plot the change in fluorescence against the log concentration of the compound.

-

For agonists, determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect).

-

For antagonists, determine the IC₅₀ (concentration causing 50% inhibition of the agonist response).

-

In Vivo Assays

1. Rodent Behavioral Models

In vivo models are used to assess the physiological and behavioral effects of a compound, providing insights into its potential therapeutic utility and side-effect profile.

-

Objective: To evaluate the antipsychotic-like efficacy of a 5-HT₂ₐ receptor antagonist/inverse agonist.

-

Model: DOI-induced head-twitch response in rats or mice. The 5-HT₂ₐ agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine (DOI) induces a characteristic head-twitch behavior, which can be blocked by 5-HT₂ₐ antagonists.[5][11]

-

Procedure:

-

Acclimation: Acclimate animals to the testing environment.

-

Compound Administration: Administer the test compound (e.g., ACP-103) via the desired route (e.g., oral, p.o. or subcutaneous, s.c.) at various doses. Administer vehicle to the control group.

-

Challenge: After a set pre-treatment time, administer a standard dose of DOI.

-

Observation: Place the animal in an observation chamber and count the number of head twitches over a defined period (e.g., 30 minutes).

-

-

Data Analysis:

-

Compare the number of head twitches in the compound-treated groups to the vehicle-treated control group.

-

Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if the reduction in head twitches is statistically significant.

-

Calculate the dose that produces a 50% reduction in the behavior (ED₅₀).

-

Visualizations: Pathways and Workflows

Signaling and Mechanistic Pathways

Caption: Gq-protein coupled receptor (GPCR) signaling cascade.

Caption: Mechanism of dopamine transporter (DAT) inhibition.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Iterative workflow for ligand affinity optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 10. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 14. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. molbio.gu.se [molbio.gu.se]

- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]

Methodological & Application

Synthesis Protocol for 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The outlined methodology follows a robust and well-documented two-step synthetic pathway involving a Grignard reaction followed by an acidic deprotection and salt formation. This protocol is designed to be a comprehensive guide for laboratory-scale synthesis.

Introduction

4-(4-fluorophenyl)piperidin-4-ol and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. The presence of the fluorophenyl moiety can significantly influence the pharmacological properties of a molecule, including its metabolic stability and binding affinity to biological targets. The hydrochloride salt form often improves the compound's solubility and stability, making it more suitable for pharmaceutical applications. The synthesis route described herein involves the nucleophilic addition of a Grignard reagent to a protected piperidone, followed by the removal of the protecting group to yield the desired product.[1]

Data Presentation

The following tables summarize the necessary reagents and materials for the two key stages of the synthesis.

Table 1: Reagents and Materials for the Synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 8.75 g | 50 |

| Magnesium turnings | Mg | 24.31 | 1.34 g | 55 |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 9.96 g | 50 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - |

| Iodine | I₂ | 253.81 | 1 crystal | - |

| Saturated aq. NH₄Cl | - | - | As needed | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |

Table 2: Reagents and Materials for the Synthesis of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | C₁₆H₂₂FNO₃ | 295.35 | (Product from Step 1) | ~50 |

| 4 M HCl in 1,4-Dioxane | HCl/C₄H₈O₂ | - | ~40 mL | ~160 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

Experimental Protocols

This section provides a detailed step-by-step methodology for the synthesis.

Part 1: Synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (Grignard Reaction)

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.34 g, 55 mmol).

-

Add a single crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 1-bromo-4-fluorobenzene (8.75 g, 50 mmol) in 20 mL of anhydrous THF.

-

Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction is initiated, which is typically indicated by a gentle reflux and a change in color. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.

-

-

Reaction with N-Boc-4-piperidone:

-

In a separate flask, dissolve N-Boc-4-piperidone (9.96 g, 50 mmol) in 50 mL of anhydrous THF.

-

Cool the solution of N-Boc-4-piperidone to 0 °C using an ice bath.

-

Slowly add the freshly prepared 4-fluorophenylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product, tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary.

-

Part 2: Synthesis of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride (Boc Deprotection and Salt Formation)

-

Deprotection and Salt Formation:

-

Dissolve the crude or purified tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate from Part 1 in a minimal amount of 1,4-dioxane.

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane (e.g., 40 mL, 160 mmol) at room temperature.[2][3][4] The hydrochloride salt of the product is expected to precipitate out of the solution.

-

Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

-

Isolation of the Product:

-

The precipitated solid is collected by filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any residual dioxane and organic impurities.

-

Dry the resulting white to off-white solid under vacuum to afford 4-(4-fluorophenyl)piperidin-4-ol hydrochloride.

-

Visualization of the Experimental Workflow

The following diagram illustrates the two-step synthesis process.

References

Application Notes and Protocols for the Grignard Reaction in 4-Aryl-4-Hydroxypiperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structural motif found in a wide range of biologically active compounds, including potent analgesics, antipsychotics, and various central nervous system (CNS) targeted agents. The synthesis of these valuable molecules often relies on the robust and versatile Grignard reaction. This protocol provides a detailed guide for the synthesis of 4-aryl-4-hydroxypiperidines via the addition of aryl Grignard reagents to N-protected 4-piperidones.

The Grignard reaction offers a straightforward and efficient method for constructing the crucial C-C bond between the piperidine ring and the aryl moiety. Careful control of reaction conditions, such as temperature and the use of anhydrous solvents, is critical for achieving high yields and minimizing side reactions.[1] This document outlines detailed experimental procedures, presents quantitative data for various substrates, and offers troubleshooting guidance to enable researchers to successfully implement this important transformation in their synthetic endeavors.

Reaction Principle

The core of this synthetic approach is the nucleophilic addition of an aryl Grignard reagent (ArMgX) to the electrophilic carbonyl carbon of an N-protected 4-piperidone. The reaction proceeds through a magnesium alkoxide intermediate, which upon aqueous workup, yields the desired tertiary alcohol, a 4-aryl-4-hydroxypiperidine. The use of an N-protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is essential to prevent the acidic N-H proton of the piperidine from quenching the highly basic Grignard reagent.

Experimental Protocols

General Protocol for the Synthesis of N-Boc-4-aryl-4-hydroxypiperidines

This protocol describes a general procedure for the synthesis of N-Boc-4-aryl-4-hydroxypiperidines. Specific examples with varying aryl Grignard reagents are provided in the data tables below.

1. Preparation of the Aryl Grignard Reagent:

-

Materials:

-

Magnesium turnings (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add the magnesium turnings to the flask.

-

Add a small crystal of iodine to activate the magnesium surface. The disappearance of the iodine color indicates activation.[1]

-

In the dropping funnel, prepare a solution of the aryl bromide in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. Gentle heating may be applied if the reaction does not start spontaneously.[1]

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1]

-

2. Grignard Addition to N-Boc-4-piperidone:

-

Materials:

-

N-Boc-4-piperidone (1.0 equivalent)

-

Freshly prepared aryl Grignard reagent (1.2-1.5 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.[1]

-

Slowly add the freshly prepared Grignard reagent solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.[1]

-

Stir the reaction mixture at -78 °C for 1-2 hours.[1]

-

Allow the reaction to slowly warm to room temperature and stir overnight.[1]

-

3. Work-up and Purification:

-

Materials:

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]

-

Extract the aqueous layer with ethyl acetate (3 x volume).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-4-hydroxypiperidine.[1]

-

Data Presentation

The following tables summarize the synthesis of various 4-aryl-4-hydroxypiperidine derivatives using the Grignard reaction, highlighting the scope of the reaction with different protecting groups and aryl Grignard reagents.

Table 1: Synthesis of N-Boc-4-aryl-4-hydroxypiperidines

| Entry | Aryl Grignard Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | N-Boc-4-phenyl-4-hydroxypiperidine | 85-95 |